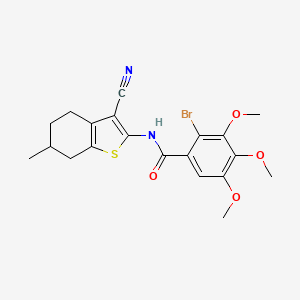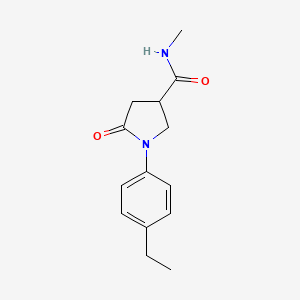![molecular formula C14H17BrN2O2 B4966908 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione, also known as BRD-9424, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione acts as an inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a role in gene expression regulation. By inhibiting BRD4, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of gene expression, enhancement of synaptic plasticity, and improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in lab experiments is its specificity for BRD4, which allows for targeted modulation of gene expression. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several possible future directions for research on 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione. One direction is the development of new drugs based on the structure of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione for the treatment of various diseases. Another direction is the investigation of the potential use of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione and its effects on various cellular processes.
Méthodes De Synthèse
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 3-bromoaniline with 2-methyl-2-oxazoline to form an intermediate compound. This intermediate compound is then reacted with phthalic anhydride to form the final product, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has shown potential in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been identified as a potential lead compound for the development of new drugs targeting various diseases. In cancer research, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to enhance synaptic plasticity and improve cognitive function.
Propriétés
IUPAC Name |
1-[1-(3-bromoanilino)-2-methylpropyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-9(2)14(17-12(18)6-7-13(17)19)16-11-5-3-4-10(15)8-11/h3-5,8-9,14,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUTMDQEZHSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC1=CC(=CC=C1)Br)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromoanilino)-2-methylpropyl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

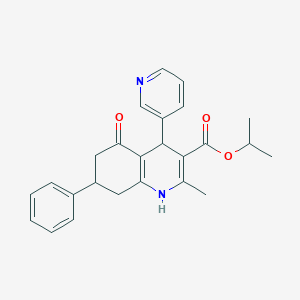
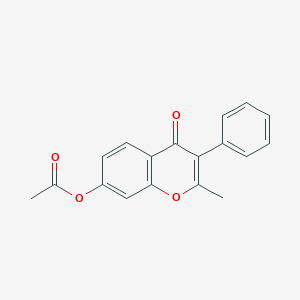
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
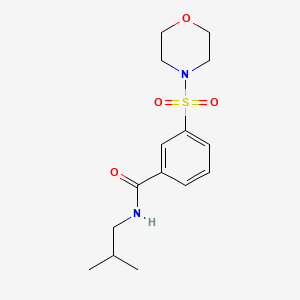
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
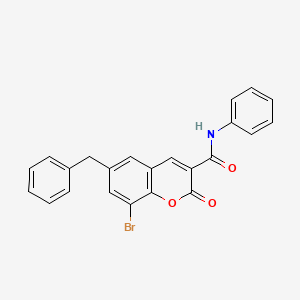
![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)

![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)
